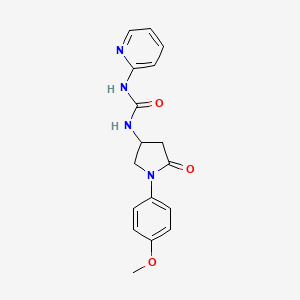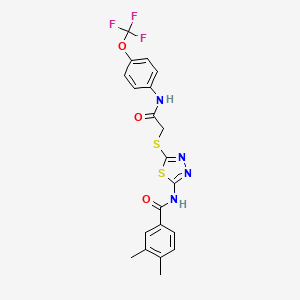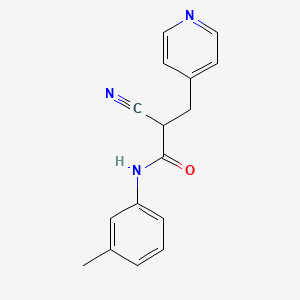
2-cyano-N-(3-methylphenyl)-3-pyridin-4-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(3-methylphenyl)-3-pyridin-4-ylpropanamide (2CNP) is a chemical compound that has been studied for its potential applications in the field of scientific research. It is a member of the pyridin-4-ylpropanamide family, which is composed of compounds that are characterized by the presence of a nitrogen atom in the center of a ring. 2CNP has been studied for its ability to act as a ligand for certain enzymes, and its potential to be used in a wide range of scientific research applications.
Applications De Recherche Scientifique
Antiproliferative Activity
This compound has been studied for its potential to inhibit cell proliferation. Research suggests that derivatives of 2-cyano-N-(3-methylphenyl)-3-pyridin-4-ylpropanamide can exhibit significant antitumor activity against liver carcinoma cell lines (HEPG2), indicating its promise as an anticancer agent .
Biological Activity
The pyridine core, which is present in this compound, is known to possess a wide range of biological activities. Substituted cyanopyridines, similar to this compound, have shown properties such as antihypertensive, anti-inflammatory, and analgesic effects. This makes the compound a valuable subject for developing new pharmacological agents .
Topoisomerase Inhibition
Some pyridine derivatives are explored for their topoisomerase inhibitory action. Given the structural similarity, 2-cyano-N-(3-methylphenyl)-3-pyridin-4-ylpropanamide could potentially serve as a novel inhibitor of topoisomerases, enzymes involved in DNA replication, making it a candidate for anticancer drug development .
Metal Complex Formation
The ability of pyridine derivatives to form metal complexes is well-documented. This property can be harnessed in the field of material science and catalysis, where the compound could act as a ligand to form complexes with various metals, potentially leading to new catalytic systems or materials with unique properties .
DNA/RNA Binding
Research has shown that pyridine derivatives can bind with DNA/RNA. This interaction is crucial for the design of drugs that target genetic material, such as antiviral drugs or gene therapy vectors. The compound could be modified to enhance its binding affinity and specificity towards nucleic acids .
Kinase Inhibition
Pyridine derivatives have been identified as bioisosteres of α-terthiophene, a known protein kinase C inhibitor. This suggests that 2-cyano-N-(3-methylphenyl)-3-pyridin-4-ylpropanamide might be modified to inhibit specific kinases, which are key targets in the treatment of various diseases, including cancer .
Propriétés
IUPAC Name |
2-cyano-N-(3-methylphenyl)-3-pyridin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-3-2-4-15(9-12)19-16(20)14(11-17)10-13-5-7-18-8-6-13/h2-9,14H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKPKXMWSRWWNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(CC2=CC=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

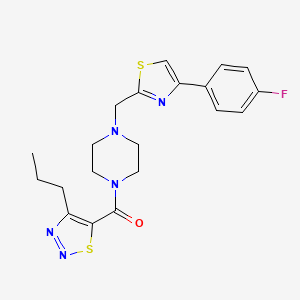

![N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B2874130.png)
![(2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2874132.png)
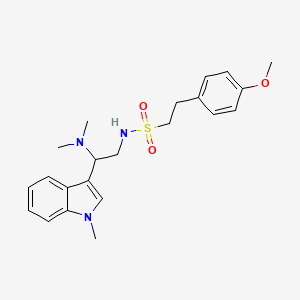
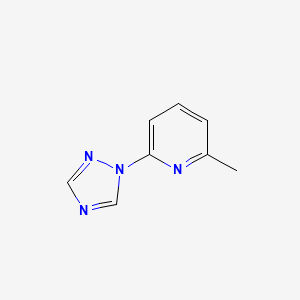

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-propylpentanamide](/img/structure/B2874138.png)
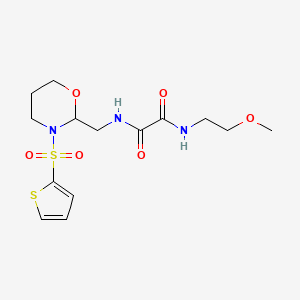
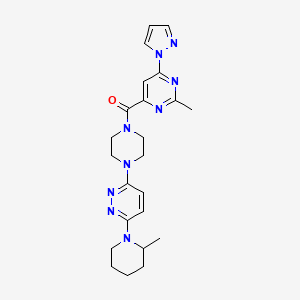
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2874141.png)
